molecular formula C9H12BrNO B490048 2-[(3-Bromobenzyl)amino]ethanol CAS No. 774192-14-2

2-[(3-Bromobenzyl)amino]ethanol

Cat. No.: B490048
CAS No.: 774192-14-2
M. Wt: 230.1g/mol
InChI Key: PWFAZOJNSCGBPM-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)amino]ethanol (CAS: 774553-41-2) is a brominated aromatic amine derivative with the molecular formula C₁₅H₁₆BrNO and a molecular weight of 306.2 g/mol. Its structure features a 3-bromobenzyl group attached to an ethanolamine backbone. Predicted properties include a boiling point of 426.3±24.0 °C, density of 1.374±0.06 g/cm³, and a pKa of 13.94±0.20, indicating moderate basicity .

Properties

IUPAC Name

2-[(3-bromophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFAZOJNSCGBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(3-Bromobenzyl)amino]ethanol can be synthesized through the reaction of (3-bromophenyl)methyl methanesulfonate with monoethanolamine . The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)amino]ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce aldehydes or ketones.

Scientific Research Applications

2-[(3-Bromobenzyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the aminoethanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-[(3-Bromobenzyl)amino]ethanol but differ in substituents, electronic effects, or backbone modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₅H₁₆BrNO 306.2 3-Bromobenzyl, ethanolamine Predicted high boiling point
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol C₁₄H₁₃Cl₂NO 282.17 2,6-Dichlorophenyl, ethanol Crystal structure with N–H···Cl hydrogen bonds; used in derivative synthesis
2-[({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methyl)amino]ethanol C₁₈H₂₁BrFNO₃ 398.27 Ethoxy, fluorobenzyloxy, bromo Complex substituents; ChemSpider ID 3242268
2-[(3-Methoxybenzyl)amino]ethanol C₁₀H₁₅NO₂ 181.23 3-Methoxybenzyl Lower molecular weight; predicted density 1.071 g/cm³
3-Bromophenethyl alcohol C₈H₉BrO 201.06 3-Bromophenyl, ethanol Simpler structure; intermediate in pharmaceuticals

Physicochemical Properties

  • Boiling Point : The brominated derivative (426.3°C) has a significantly higher boiling point than the methoxy analog (329.2°C) due to increased molecular weight and halogen-induced polarity .
  • Hydrogen Bonding : The dichlorophenyl analog forms intramolecular N–H···Cl and N–H···O bonds, enhancing crystallinity, whereas the methoxy derivative lacks halogen-based hydrogen bonding .

Biological Activity

2-[(3-Bromobenzyl)amino]ethanol is an organic compound with the molecular formula C9H12BrNO. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The structure of this compound features a bromobenzyl group attached to an aminoethanol moiety. This configuration allows for various chemical interactions that can influence its biological activity. The compound undergoes several types of reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups.
  • Oxidation Reactions : The aminoethanol moiety can be oxidized to form aldehydes or ketones.
  • Reduction Reactions : It can be reduced to form different derivatives depending on the reagents used.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways, leading to programmed cell death.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound appears to modulate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways that regulate apoptosis and inflammation.
  • Antioxidant Activity : By scavenging free radicals, it helps reduce oxidative damage in neuronal cells.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting potential for clinical applications in treating infections caused by resistant pathogens.
  • Cancer Cell Line Research :
    Another research effort focused on the anticancer effects of this compound on various cancer cell lines. The study reported that treatment with this compound resulted in significant apoptosis, with detailed analysis revealing activation of caspases and alterations in mitochondrial membrane potential .

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